molecular formula C18H35NO2 B1196301 Cassin

Cassin

Cat. No.: B1196301
M. Wt: 297.5 g/mol
InChI Key: QPRMGHKASRLPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cassin is a natural product found in Senna spectabilis with data available.

Scientific Research Applications

Computational Hypertext in Biological Modelling

  • Application : An individual energetics model for Cassin's Sparrow was developed within a hypertext environment, demonstrating the utility of computational hypertext in natural sciences research, particularly for information management and dissemination (Schnase & Leggett, 1989).

Using Song to Identify this compound's Vireo Individuals

  • Application : Pattern recognition algorithms were applied to identify individual this compound’s Vireo birds from their songs, highlighting the intersection of technology and biological research (Arriaga et al., 2014).

Transgenic Tobacco Plants with Ribosome Inactivating Protein Gene this compound

  • Application : this compound, a gene from Cassia occidentalis, was used to enhance tobacco plant resistance to tobacco mosaic virus, showcasing the potential of genetic engineering in plant disease resistance research (Ruan, Liu, & Li, 2007).

At-Sea Distribution of this compound's Auklets

  • Application : Radiotelemetry was used to study habitat use by this compound's Auklets, integrating environmental factors to understand seabird distribution patterns (Adams et al., 2010).

Centre for Applied Social Surveys (CASS)

  • Resource for Researchers : CASS is a resource center aimed at strengthening survey design and analysis skills in the UK social science research community (McGarry et al., 1997).

Frin: Efficient Method for Representing Genome Evolutionary History

  • Application : The Cass algorithm and its improvement, Frin, have been used for constructing phylogenetic networks, which is significant in understanding genome evolutionary histories (Hong & Wang, 2019).

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one

InChI

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3

InChI Key

QPRMGHKASRLPJP-UHFFFAOYSA-N

SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

Canonical SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

Synonyms

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one
cassine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cassin
Reactant of Route 2
Cassin
Reactant of Route 3
Reactant of Route 3
Cassin
Reactant of Route 4
Cassin
Reactant of Route 5
Cassin
Reactant of Route 6
Cassin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.